molecular formula C15H19NO B14568501 5-(4-tert-Butylphenyl)-3,4-dimethyl-1,2-oxazole CAS No. 61314-46-3

5-(4-tert-Butylphenyl)-3,4-dimethyl-1,2-oxazole

Cat. No.: B14568501
CAS No.: 61314-46-3
M. Wt: 229.32 g/mol
InChI Key: MHZPBEUEFQCPRQ-UHFFFAOYSA-N
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Description

5-(4-tert-Butylphenyl)-3,4-dimethyl-1,2-oxazole is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a tert-butylphenyl group and two methyl groups attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-tert-Butylphenyl)-3,4-dimethyl-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-tert-butylbenzoyl chloride with 3,4-dimethyl-1,2-diaminobenzene in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-tert-Butylphenyl)-3,4-dimethyl-1,2-oxazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while oxidation and reduction can lead to various oxazole derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 5-(4-tert-Butylphenyl)-3,4-dimethyl-1,2-oxazole involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and derivative being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-tert-Butylphenyl)-3,4-dimethyl-1,2-oxazole is unique due to the presence of both the tert-butylphenyl group and the oxazole ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

61314-46-3

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

IUPAC Name

5-(4-tert-butylphenyl)-3,4-dimethyl-1,2-oxazole

InChI

InChI=1S/C15H19NO/c1-10-11(2)16-17-14(10)12-6-8-13(9-7-12)15(3,4)5/h6-9H,1-5H3

InChI Key

MHZPBEUEFQCPRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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